5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Catalog No.
S609264
CAS No.
890591-64-7
M.F
C11H10N2O3
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

CAS Number

890591-64-7

Product Name

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

IEQRHIQFNLEJMF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O

Synonyms

cyanofenphos, cyanophenphos, cyanophenphos, (+-)-isomer, cyanophenphos, (-)-isomer, O-ethyl O-(4-cyanophenyl)phenylphosphonothioate, O-p-cyanophenyl O-ethyl phenylphosphonothioate, S-4087, Surecide

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O

Synthesis and Characterization:

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound containing a pyrazole ring fused with a carboxylic acid group. There are several reported methods for its synthesis, often involving the reaction of various starting materials such as hydrazides, ketones, and esters [, ].

Potential Biological Activities:

Research suggests that 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid may possess various biological activities, although its specific mechanisms and applications are still under investigation. Some studies have explored its potential as:

  • Antimicrobial agent: The compound has exhibited antibacterial and antifungal properties against various strains, suggesting its potential as a therapeutic agent [, ].
  • Antioxidant: Studies have shown that the compound possesses antioxidant activity, potentially offering benefits in reducing oxidative stress and related diseases [].
  • Enzyme inhibitor: Research suggests that the compound may inhibit certain enzymes, potentially impacting various biological processes [].

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Its chemical formula is C₁₁H₁₀N₂O₃, and it has a molecular weight of approximately 218.21 g/mol. The compound features a methoxy group (-OCH₃) attached to the phenyl ring, enhancing its solubility and reactivity in various chemical environments . The compound is identified by its CAS number, 1147417-27-3, and is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH) .

Typical of carboxylic acids and heterocycles:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.

The specific reaction pathways depend on the conditions such as temperature, solvents, and catalysts used .

Research indicates that 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. The compound may also possess antioxidant capabilities, contributing to its therapeutic potential in treating oxidative stress-related diseases . Additionally, some studies suggest that it could have applications in cancer therapy due to its ability to inhibit certain cellular pathways involved in tumor growth .

Several methods have been developed for synthesizing 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid:

  • Condensation Reactions: One common method involves the condensation of 3-methoxyphenylhydrazine with ethyl acetoacetate followed by hydrolysis.
  • Cyclization: Another approach includes cyclizing appropriate precursors under acidic or basic conditions to form the pyrazole ring.

These synthesis methods often require careful control of reaction conditions to optimize yield and purity .

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a candidate for drug development targeting inflammatory diseases and cancers.
  • Agriculture: The compound may serve as an agrochemical agent due to its potential herbicidal or fungicidal properties.

Research continues into expanding its applications within these domains .

Interaction studies involving 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid focus on its binding affinity with various biological targets. These studies typically employ techniques such as molecular docking and in vitro assays to assess how the compound interacts with proteins associated with disease pathways. Preliminary findings suggest that it may modulate enzyme activities related to inflammation and cancer progression, though further studies are necessary to fully elucidate these interactions .

Several compounds share structural similarities with 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acidSimilar pyrazole structure with a different methoxy positionPotentially different biological activity profiles
4-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acidVariation in phenyl substitutionMay exhibit distinct pharmacological properties
1H-Pyrazole-3-carboxylic acidLacks the methoxy substitutionSimpler structure; serves as a basic scaffold

The uniqueness of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid lies in its specific methoxy substitution pattern, which significantly influences its solubility and biological activity compared to similar compounds .

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid emerged as a significant pyrazole derivative in organic chemistry, particularly noted for its structural versatility and functional group reactivity. While precise discovery dates remain undocumented, the compound’s synthesis aligns with broader advancements in pyrazole-based heterocyclic chemistry during the late 20th and early 21st centuries. Pyrazoles, first synthesized in the 19th century, gained prominence in pharmaceutical and agrochemical research due to their bioactivity and synthetic accessibility. The introduction of substituents like methoxyphenyl and carboxylic acid groups further expanded their utility, enabling tailored applications in catalysis, materials science, and medicinal chemistry.

Chemical Structure and Nomenclature

The compound’s structure consists of a pyrazole ring with a 3-methoxyphenyl substituent at position 5 and a carboxylic acid group at position 3. Its IUPAC name reflects this arrangement, while alternative identifiers include CAS 834868-54-1 and PubChem CID 1399024. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
SMILESCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
InChIKeyIEQRHIQFNLEJMF-UHFFFAOYSA-N

The carboxylic acid and pyrazole ring enable diverse reactivity, including esterification, coordination with metals, and participation in cycloaddition reactions.

Significance in Organic Chemistry and Materials Science

This compound serves as a precursor in synthesizing biologically active molecules, coordination polymers, and functional materials. Its carboxylic acid group facilitates metal-ligand interactions, while the pyrazole ring contributes to π-π stacking and hydrogen bonding, critical for crystal engineering. In medicinal chemistry, pyrazole-3-carboxylic acids are explored as enzyme inhibitors and anti-inflammatory agents.

Molecular Formula and Isotopic Composition (C₁₁H₁₀N₂O₃)

The chemical compound 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid possesses the molecular formula C₁₁H₁₀N₂O₃, corresponding to a molecular weight of 218.21 g/mol [2] [3]. This heterocyclic carboxylic acid derivative incorporates both a pyrazole ring system and a methoxyphenyl substituent, creating a complex aromatic framework with specific structural characteristics.

The isotopic composition of this compound reflects the natural abundance of constituent elements. The monoisotopic mass is calculated to be 218.069142 Da, which represents the mass of the molecule containing only the most abundant isotopes of each element [5]. The compound contains eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms, arranged in a configuration that includes both the pyrazole heterocycle and the methoxy-substituted benzene ring.

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₃ [2] [3]
Molecular Weight218.21 g/mol [2] [3]
Monoisotopic Mass218.069142 Da [5]
CAS Registry Number1147417-27-3 [2]

The structural framework consists of a pyrazole ring fused to a carboxylic acid functionality at the 3-position, with a 3-methoxyphenyl group attached at the 5-position of the pyrazole core [2] [3]. This arrangement creates a conjugated system that influences both the physical properties and spectroscopic characteristics of the compound.

Predicted and Experimental Physical Properties

Boiling Point (467.6±35.0 °C) and Density (1.340±0.06 g/cm³)

The predicted boiling point of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is 467.6±35.0 °C, indicating significant thermal stability characteristic of aromatic carboxylic acids [9] [10]. This elevated boiling point reflects the presence of intermolecular hydrogen bonding networks formed by the carboxylic acid functional group, as well as π-π stacking interactions between the aromatic ring systems.

The predicted density of the compound is 1.340±0.06 g/cm³, which is consistent with the dense packing expected for aromatic heterocyclic compounds containing multiple functional groups [9] [10]. This density value suggests a relatively compact molecular structure with efficient intermolecular interactions.

Physical PropertyValueMethodReference
Boiling Point467.6±35.0 °CPredicted [9]
Density1.340±0.06 g/cm³Predicted [9]
Melting Point221-226°CExperimental [16]
Physical FormSolidExperimental [16]

The experimental melting point has been determined to be 221-226°C, confirming the solid-state nature of the compound at room temperature [16]. This melting point range is characteristic of aromatic carboxylic acids with heterocyclic substituents, where extensive hydrogen bonding and π-π interactions contribute to crystal lattice stability.

pKa and Acid-Base Behavior

The predicted pKa value for 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is 3.91±0.10, indicating moderately strong acidic behavior typical of aromatic carboxylic acids [9]. This pKa value places the compound in the range expected for substituted benzoic acid derivatives, where electron-withdrawing or electron-donating substituents can modulate the acidity.

The presence of the methoxy group on the phenyl ring provides electron-donating character through resonance effects, which tends to decrease the acidity compared to unsubstituted analogs . However, the pyrazole heterocycle and its conjugation with the carboxylic acid group maintain sufficient electron withdrawal to preserve moderately acidic properties.

Acid-Base PropertyValueMethodReference
pKa (Carboxylic Acid)3.91±0.10Predicted [9]
Acid Dissociation RangeModerately StrongLiterature Comparison [19] [20]

Comparative studies of heterocyclic carboxylic acids demonstrate that pyrazole derivatives generally exhibit pKa values in the range of 2-4, with substituent effects modifying these values by approximately 0.5-1.0 units [19]. The methoxy substitution pattern in this compound is consistent with this range, supporting the predicted pKa value.

Spectroscopic Data

NMR and IR Signatures

Nuclear Magnetic Resonance spectroscopy of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid would be expected to show characteristic signals consistent with its structural framework. The carboxylic acid proton would appear as a broad singlet in the 9-12 ppm region, typical of aromatic carboxylic acids [29] [30] [31]. This signal would be exchangeable with deuterium oxide, confirming its identity as the acidic proton.

The aromatic protons of both the phenyl and pyrazole rings would resonate in the 6.5-8.0 ppm region, with the pyrazole proton typically appearing further downfield due to the electron-deficient nature of the heterocycle [21] [33]. The methoxy group would exhibit a characteristic singlet around 3.8-4.0 ppm, representing the three methyl protons [32].

NMR Signal TypeExpected Chemical Shift (ppm)MultiplicityReference
Carboxylic Acid Proton9-12Broad singlet [29] [30] [31]
Aromatic Protons6.5-8.0Multiple [21] [33]
Methoxy Group3.8-4.0Singlet [32]
Pyrazole Proton7.5-8.5Singlet [21] [33]

In ¹³C NMR spectroscopy, the carbonyl carbon would resonate around 160-180 ppm, characteristic of aromatic carboxylic acids [29] [30] [31]. The aromatic carbons would appear in the 110-160 ppm region, with the methoxy carbon signal appearing around 55 ppm.

Infrared spectroscopy would reveal several diagnostic absorptions. The carboxylic acid functionality would show a broad O-H stretch between 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹ for the hydrogen-bonded dimeric form [30]. The aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while the C=C and C=N stretches of the aromatic systems would be observed in the 1400-1600 cm⁻¹ region.

IR AbsorptionFrequency (cm⁻¹)AssignmentReference
O-H Stretch2500-3300Carboxylic Acid [30]
C=O Stretch~1710Carboxylic Acid [30]
Aromatic C-H3000-3100Aromatic Systems [30]
C=C/C=N Stretch1400-1600Aromatic Framework [30]

Mass Spectrometric Analysis

Mass spectrometric analysis of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid would typically show a molecular ion peak at m/z 218, corresponding to the molecular weight of the compound [31]. The fragmentation pattern would be expected to follow common pathways observed for aromatic carboxylic acids.

Primary fragmentation would likely involve loss of the carboxyl group (45 mass units) or the hydroxyl radical (17 mass units), producing prominent fragment ions at m/z 173 and m/z 201, respectively [31]. Additional fragmentation might occur through loss of the methoxy group (31 mass units) or methyl radical (15 mass units) from the aromatic system.

Fragment Ionm/z ValueLossReference
Molecular Ion218- [31]
Loss of COOH173-45 [31]
Loss of OH201-17 [31]
Loss of OCH₃187-31 [31]
Loss of CH₃203-15 [31]

Core Synthetic Routes

Cyclization of Hydrazine Derivatives with β-Diketones

The cyclization of hydrazine derivatives with β-diketones represents the most fundamental and widely employed synthetic strategy for pyrazole carboxylic acid synthesis [1] [2]. This classical approach involves the condensation of hydrazine hydrate with 1,3-dicarbonyl compounds to form the pyrazole ring system through a well-established mechanism.

The reaction typically begins with the formation of a diketone intermediate through the condensation of acetophenones with dimethyl oxalate in the presence of sodium methoxide [1]. For 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, 3-methoxyacetophenone serves as the starting material, which undergoes reaction with dimethyl oxalate to yield the corresponding β-diketone ester. This intermediate is then subjected to cyclization with hydrazine hydrate under controlled conditions [1].

The mechanism proceeds through initial nucleophilic attack of hydrazine on one of the carbonyl groups, followed by intramolecular cyclization and elimination of water to form the pyrazole ring [3] [2]. The process requires careful temperature control, typically maintained between 15-20°C for the initial condensation step, followed by heating to promote cyclization [3]. Reaction yields for this methodology range from 65-93%, with the specific yield depending on substrate substitution patterns and reaction optimization [1].

Recent advances in this methodology have focused on solvent optimization and catalyst selection. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran have shown superior performance compared to traditional alcoholic solvents [2]. The use of heterogeneous catalysts, including cerium oxide on silica, has enabled water-based synthesis protocols that eliminate organic solvent requirements entirely .

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura cross-coupling has emerged as a powerful tool for constructing pyrazole carboxylic acids through carbon-carbon bond formation [5] [6]. This palladium-catalyzed methodology enables the coupling of halogenated pyrazole intermediates with boronic acids or esters to introduce the methoxyphenyl substituent.

The process typically employs 4-bromo-3,5-dinitro-1H-pyrazole as the electrophilic coupling partner, which reacts with 3-methoxyphenylboronic acid under palladium catalysis [5]. The XPhos Pd G2 precatalyst has demonstrated exceptional performance in these transformations, enabling coupling reactions with electron-rich, electron-deficient, and sterically demanding boronic acids [5]. Reaction conditions involve heating at 80-100°C in dimethylformamide-water mixtures, with potassium phosphate serving as the base .

Key advantages of this methodology include excellent functional group tolerance and the ability to introduce diverse substitution patterns through variation of the boronic acid component [6]. The reaction proceeds through the standard palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [8]. Optimization studies have revealed that catalyst loading can be reduced to 0.33 mol% while maintaining high conversion rates, making this approach economically viable for large-scale synthesis [9].

Recent developments have focused on addressing the challenges associated with nitrogen-rich heterocycles, which can coordinate strongly to palladium and inhibit catalysis [6]. The use of specialized precatalysts and careful selection of reaction conditions has enabled successful coupling of unprotected pyrazole substrates, eliminating the need for protecting group strategies [6].

Hydrolysis of Ester Intermediates

The hydrolysis of ester intermediates represents a crucial final step in many synthetic routes to pyrazole carboxylic acids [11]. This transformation converts ethyl or methyl pyrazole carboxylates to the corresponding carboxylic acids through nucleophilic acyl substitution mechanisms.

Base-promoted hydrolysis, commonly referred to as saponification, involves treatment of the ester with lithium hydroxide monohydrate in tetrahydrofuran-water mixtures at mild temperatures around 20°C . The mechanism proceeds through nucleophilic attack of hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates alkoxide to generate the carboxylate salt [12] [11]. Acidification during workup converts the carboxylate to the neutral carboxylic acid.

This methodology offers several advantages including clean conversion, high yields (80-84%), and simple workup procedures . The reaction is essentially irreversible under basic conditions due to the substantial difference in pKa values between carboxylic acids and alcohols [13]. Temperature control is critical to prevent side reactions, and the use of degassed solvents minimizes oxidative degradation of sensitive substrates .

Industrial implementations have focused on optimizing reaction stoichiometry and solvent recovery systems. The use of lithium hydroxide rather than sodium or potassium hydroxide provides enhanced selectivity and reduces the formation of unwanted byproducts . Continuous monitoring through process analytical technology enables real-time optimization of reaction parameters .

Optimization Strategies

Catalytic Systems and Solvent Selection

The optimization of catalytic systems for pyrazole synthesis has focused on balancing activity, selectivity, and economic considerations . For palladium-catalyzed reactions, catalyst loading optimization has revealed that 5 mol% palladium provides optimal performance, with diminishing returns observed at higher loadings [9]. The choice of ligand system significantly influences both reaction rate and selectivity, with bidentate phosphine ligands such as XPhos showing superior performance compared to monodentate alternatives [5].

Solvent selection plays a critical role in reaction optimization, particularly for heterogeneous systems . Polar aprotic solvents such as dimethylformamide enhance the solubility of ionic intermediates while providing stabilization for transition metal catalysts . The use of dimethylformamide-water mixtures (4:1 ratio) has proven optimal for Suzuki-Miyaura coupling reactions, providing both catalyst solubility and effective solvation of ionic species .

Green solvent alternatives have gained increasing attention for industrial applications. Ionic liquid-mediated synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene acetate provides an environmentally benign alternative while offering unique reactivity advantages . These systems enable temperature-controlled divergent synthesis, producing different regioisomers based on reaction temperature .

Water-based synthesis represents the pinnacle of environmentally conscious pyrazole chemistry . Heterogeneous catalysts such as cerium oxide on silica enable multicomponent reactions in aqueous media, achieving yields of 85-92% while eliminating organic solvent requirements . These methodologies offer simplified workup procedures, reduced waste generation, and compliance with green chemistry principles .

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized pyrazole synthesis by enabling precise control over reaction parameters and safe handling of hazardous intermediates [15] [16]. Flow systems offer several advantages including enhanced heat and mass transfer, improved safety through reduced inventory of hazardous materials, and the ability to perform reactions at elevated temperatures and pressures [15].

A unified continuous flow assembly line has been developed for the synthesis of highly functionalized fluorinated pyrazoles [15]. This system employs sequential reactor coils that mediate diazoalkane formation and [3+2] cycloaddition to generate diverse pyrazole cores in a telescoped fashion [15]. The modular design allows for subsequent modifications through additional reactor modules performing N-alkylation, arylation, deprotection, and amidation [15].

The implementation of continuous flow technology for copper-catalyzed pyrazole synthesis has demonstrated significant advantages in terms of scalability and reproducibility [17] [18]. Silica-supported copper catalysts in prepacked stainless steel cartridges enable the cycloaddition reaction of sydnones and terminal alkynes under mild conditions [17]. The system can be successfully scaled to produce practically useful amounts of pyrazole products within 2-5 hours [17].

Advanced flow systems incorporate real-time monitoring and control capabilities through in-line analytical techniques [16]. Flow infrared spectroscopy enables monitoring of reaction progress and automatic adjustment of reagent flow rates to maintain optimal stoichiometry [16]. This level of process control is particularly valuable for multi-step syntheses involving unstable intermediates [16].

Industrial-Scale Production Challenges

Industrial-scale production of pyrazole carboxylic acids faces numerous technical, economic, and regulatory challenges that must be addressed to ensure efficient and sustainable manufacturing processes [19] [20]. These challenges span multiple categories including scale-up issues, process safety considerations, economic factors, environmental concerns, quality control requirements, and regulatory compliance.

Scale-up challenges primarily arise from the fundamental differences between laboratory and industrial reaction environments [20] [21]. Heat transfer limitations become pronounced at larger scales, requiring sophisticated reactor designs with enhanced mixing and temperature control systems [20]. The synthesis of pyrazole derivatives often involves exothermic reactions that can lead to thermal runaway if not properly controlled [21]. Mass transfer limitations in heterogeneous systems can result in reduced reaction rates and selectivity, necessitating optimization of catalyst particle size and reactor configuration [20].

Process safety represents a critical concern, particularly when handling hydrazine derivatives and diazonium salts [22] [23]. Traditional batch processes involving diazotization reactions require stringent temperature control below 5°C, which can be difficult to maintain during large-scale production [23]. The potential for explosive decomposition of diazonium intermediates has led to the development of safer flow chemistry alternatives that minimize the inventory of hazardous materials [23].

Economic factors significantly influence the viability of industrial pyrazole synthesis [19] [21]. Catalyst costs, particularly for precious metal systems used in cross-coupling reactions, can represent a substantial portion of production expenses [20]. Solvent recovery and recycling systems are essential for economic viability, requiring investment in distillation and purification infrastructure [21]. Waste disposal costs, especially for heavy metal-containing streams, can impact overall process economics [21].

Environmental considerations have become increasingly important in industrial process design [19] [24]. Organic solvent emissions must be minimized through vapor recovery systems and process modifications [24]. Aquatic toxicity concerns related to pyrazole derivatives require careful management of wastewater streams [24]. Life cycle assessment studies are increasingly required to evaluate the overall environmental impact of manufacturing processes [24].

Quality control challenges in pyrazole synthesis include the need for comprehensive impurity profiling and batch-to-batch consistency [25]. The regioselectivity of pyrazole ring formation can be problematic, particularly with multiple reactive sites on starting materials [25]. Analytical method development for complex pyrazole derivatives requires sophisticated instrumentation and expertise [25]. Process analytical technology implementation enables real-time monitoring of critical quality attributes [25].

Regulatory compliance requirements continue to evolve, with increasing emphasis on worker safety and environmental protection [25]. International Council for Harmonisation guidelines require extensive documentation of manufacturing processes and control strategies [25]. Environmental regulations mandate emission monitoring and waste minimization programs [25]. Worker safety regulations require comprehensive risk assessments and appropriate containment systems [25].

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Dates

Last modified: 08-15-2023

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